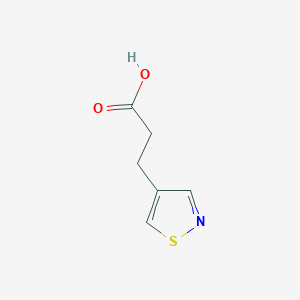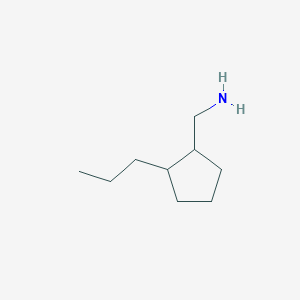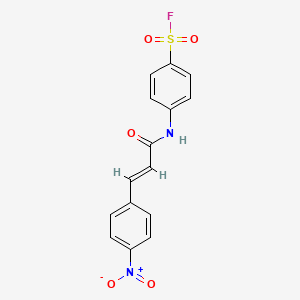
Naphtho(2,1-b)furan, 4-methoxy-2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing naphtho(2,1-b)furan, 4-methoxy-2-nitro- involves a one-pot, three-component reaction. This method uses Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) as a catalyst. The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot, three-component reaction mentioned above can be adapted for larger-scale synthesis due to its simplicity and efficiency, avoiding the use of expensive catalysts and chromatographic separation .
化学反応の分析
Types of Reactions
Naphtho(2,1-b)furan, 4-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the nucleophile used.
科学的研究の応用
Naphtho(2,1-b)furan, 4-methoxy-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential mutagenic and genotoxic properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent.
Industry: Utilized in the development of fluorescent labels for biomolecules and in peptide synthesis
作用機序
The mechanism of action of naphtho(2,1-b)furan, 4-methoxy-2-nitro- involves its interaction with cellular components. The nitro group is reduced by endogenous nitroreductases, leading to the formation of reactive intermediates that can cause DNA damage and induce mutagenesis. The compound’s cytotoxic effects are attributed to its ability to interfere with cellular redox status and deplete antioxidant systems .
類似化合物との比較
Similar Compounds
7-methoxy-2-nitronaphtho(2,1-b)furan: Another nitro derivative with similar mutagenic properties.
2-nitro-7-methoxynaphtho(2,1-b)furan: Known for its strong mutagenic activity on mammalian cells.
Naphtho(2,3-b)furan-4,9-dione: A related compound with potential biological relevance
Uniqueness
Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and nitro groups makes it a valuable compound for studying the effects of these functional groups on the naphthofuran scaffold .
特性
CAS番号 |
75965-72-9 |
|---|---|
分子式 |
C13H9NO4 |
分子量 |
243.21 g/mol |
IUPAC名 |
4-methoxy-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-6-8-4-2-3-5-9(8)10-7-12(14(15)16)18-13(10)11/h2-7H,1H3 |
InChIキー |
FJXJAAFKONAPKR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC=CC=C2C3=C1OC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


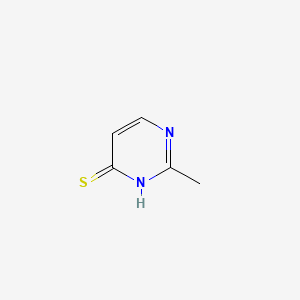
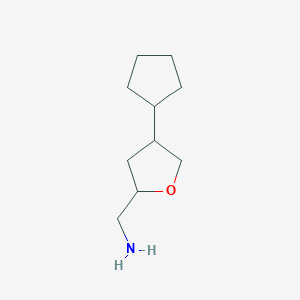

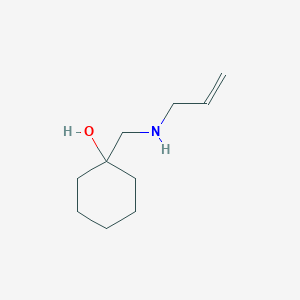
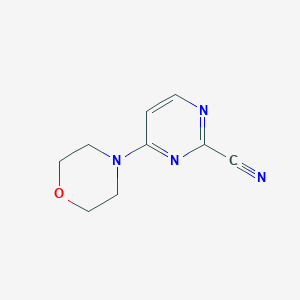
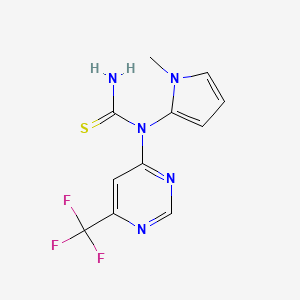
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
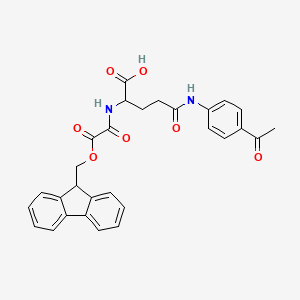
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

